Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate
Description
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate is a sulfonate derivative featuring a tert-butoxycarbonyl (Boc) protected amine group. This compound is structurally characterized by a sulfonate anion linked to an ethane backbone, with the Boc group providing steric protection to the amino functionality. Such derivatives are often utilized in organic synthesis, peptide chemistry, and as intermediates in pharmaceutical research due to their stability and solubility in aqueous media.
Properties
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S.Na/c1-7(2,3)13-6(9)8-4-5-14(10,11)12;/h4-5H2,1-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJLUOCSIRZEQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-((tert-Butoxycarbonyl)amino)ethane-1-sulfonic Acid
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:
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Reagents : Boc₂O, 2-aminoethanesulfonic acid, base (e.g., NaOH, NaHCO₃).
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Dissolve 2-aminoethanesulfonic acid (1 eq) in water/dioxane (1:1).
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Add Boc₂O (1.1 eq) and NaHCO₃ (2 eq) at 0°C.
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Stir at room temperature for 12 hours.
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Acidify with HCl, extract with ethyl acetate, and dry to obtain the sulfonic acid.
Step 2: Formation of Sodium Salt
The sulfonic acid is neutralized with sodium hydroxide:
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Dissolve 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonic acid in methanol.
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Add aqueous NaOH (1 eq) dropwise at 0°C.
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Stir for 1 hour, concentrate, and recrystallize from ethanol/water.
Alternative Preparation Methods
One-Pot Synthesis
A streamlined approach combines protection and salt formation in a single vessel:
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Suspend 2-aminoethanesulfonic acid in THF/water.
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Add Boc₂O and NaOH (2 eq) simultaneously at 0°C.
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Stir for 24 hours, filter, and lyophilize.
Use of Sodium Bicarbonate
Sodium bicarbonate replaces NaOH for milder conditions:
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React 2-aminoethanesulfonic acid with Boc₂O in DMF.
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Add NaHCO₃ (3 eq) and stir at 25°C for 8 hours.
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Extract with ethyl acetate, wash with brine, and evaporate.
Reaction Optimization and Critical Parameters
Temperature and pH Control
Solvent Selection
Purification Techniques
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Recrystallization : Ethanol/water mixtures yield >95% purity.
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Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) for lab-scale.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Catalyst-Free : Avoids metal catalysts to reduce contamination.
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Continuous Flow Reactors : Improve yield (90–92%) and reduce reaction time.
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Waste Management : Phenyl disulfide (byproduct) is oxidized and removed via extraction.
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A 10 kg batch of 2-aminoethanesulfonic acid yielded 14.2 kg sodium sulfonate (87% yield) using continuous neutralization.
Analytical Characterization
Post-synthesis validation includes:
Applications and Derivatives
The sodium sulfonate’s utility extends to:
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Applications in Organic Synthesis
1. Peptide Synthesis
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate is widely used as a reagent in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group acts as a protective group for amines, allowing for selective reactions during peptide assembly. This compound facilitates the formation of peptide bonds while protecting the amino functionality from unwanted reactions during synthesis processes.
2. Building Block for Complex Molecules
The compound serves as a versatile building block in organic chemistry, contributing to the synthesis of more complex molecules. Its sulfonate group enhances solubility and reactivity, making it an ideal candidate for various coupling reactions.
Applications in Medicinal Chemistry
1. Drug Development
Recent studies have indicated that this compound can play a role in developing new therapeutic agents. For instance, it has been explored as a potential inhibitor of certain biological pathways associated with diseases such as Duchenne muscular dystrophy and various inflammatory conditions . The compound's ability to modulate biological activity makes it a candidate for further pharmacological studies.
2. Anticancer Research
The compound has been investigated for its potential use in anticancer therapies. Its structural characteristics allow it to be modified into derivatives that exhibit cytotoxicity against cancer cell lines. This application is particularly relevant in the context of designing new topoisomerase inhibitors, which are crucial in cancer treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Sodium 2-([Tris(hydroxymethyl)methyl]amino)ethane-1-sulfonate (TES Sodium Salt)
Molecular Formula : C₆H₁₄NNaO₆S
Molecular Weight : 251.23 g/mol
CAS : 70331-82-7
Key Properties :
- Solubility: Highly soluble in water (350 g/L at 20°C) and methanol.
- Application : A zwitterionic Good’s buffer used in biochemical assays and cell culture media due to its pH stability (6.8–8.2) .
Comparison: Unlike Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate, TES sodium salt contains a tris(hydroxymethyl)methyl group instead of the Boc-protected amine. This structural difference makes TES ideal for buffering in biological systems, whereas the Boc group in the target compound is more suited for temporary amine protection in synthetic chemistry.
Sodium 2-(N-Methyloleamido)ethane-1-sulfonate
Molecular Formula: C₂₁H₃₈NNaO₅S Synonyms: Sodium methyl oleoyl taurate, Igepon T CAS: Multiple entries (e.g., 75428-61-4 in ) Key Properties:
- Application : A surfactant and detergent additive in cosmetics and industrial cleansers.
- Toxicity : Severe eye irritation in rabbits at 1% concentration (Draize test) .
Comparison :
The oleoyl (C18 unsaturated acyl) chain in this compound enhances its surfactant properties, unlike the Boc group in the target compound. This highlights how sulfonate derivatives with hydrophobic tails are tailored for emulsification, while Boc-protected variants focus on synthetic versatility.
Sodium 2-(1H-Tetrazol-1-yl)ethane-1-sulfonate
Molecular Formula : C₃H₄N₄NaO₃S
CAS : 475106-47-9 (from )
Key Properties :
- Purity : 95% (as per analytical data).
- Application : Likely used as a ligand in coordination chemistry or as a precursor in heterocyclic synthesis.
Comparison :
The tetrazole ring introduces strong hydrogen-bonding and metal-coordination capabilities, which are absent in the Boc-protected compound. This makes the tetrazole derivative more suitable for materials science or catalysis.
Sodium (E)-2-((4-Ethoxy-4-oxobut-2-en-2-yl)amino)ethane-1-sulfonate
Molecular Formula : C₈H₁₄NNaO₅S
CAS : 75428-61-4 (from )
Key Properties :
- Structure : Features an ethoxy-oxobutene group, enabling conjugation or polymerization.
Comparison :
The α,β-unsaturated ester moiety in this compound allows for Michael addition reactions, contrasting with the Boc group’s role in amine protection.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS | Key Application | Solubility | Toxicity/Safety |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₄NNaO₅S (inferred) | ~263.24 (calculated) | Not listed | Synthetic intermediate | Likely water-soluble | Not reported |
| TES Sodium Salt | C₆H₁₄NNaO₆S | 251.23 | 70331-82-7 | Biochemical buffer | 350 g/L in water | Low hazard |
| Sodium 2-(N-Methyloleamido)ethane-1-sulfonate | C₂₁H₃₈NNaO₅S | 447.58 | 75428-61-4 | Surfactant | Moderate in water | Severe eye irritation |
| Sodium 2-(1H-Tetrazol-1-yl)ethane-1-sulfonate | C₃H₄N₄NaO₃S | 199.14 | 475106-47-9 | Coordination chemistry | Not reported | Not reported |
Research Findings and Trends
- Functional Group Influence : The Boc group enhances stability in acidic conditions, making it ideal for peptide synthesis, while surfactants like Sodium 2-(N-methyloleamido)ethane-1-sulfonate prioritize amphiphilicity .
- Solubility : All compounds exhibit water solubility, but TES sodium salt’s high solubility (350 g/L) underscores its utility in biological systems .
Biological Activity
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate is a sulfonate derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Chemical Formula : C₁₄H₂₁N₁O₅S
- Molecular Weight : 307.39 g/mol
This compound features a sulfonate group, which is known to enhance solubility and bioavailability, making it a suitable candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with cellular pathways. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in metabolic pathways, suggesting that this compound may affect energy metabolism and storage .
- Cytotoxic Effects on Cancer Cells : Research indicates that derivatives of sulfonates can exhibit cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of microtubule assembly in endothelial cells, leading to reduced tumor growth in preclinical models .
- Anti-inflammatory Properties : Compounds with similar structures have been associated with the modulation of inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various human cancer cell lines. The findings indicate:
- Cell Line Sensitivity : The compound exhibited varying degrees of cytotoxicity across different cell lines, with notable effects observed in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells.
- IC50 Values : Preliminary data suggest IC50 values in the low micromolar range, indicating moderate potency against these cell lines .
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Tumor Models : In animal models bearing tumors, treatment with this compound resulted in significant tumor size reduction compared to controls. The mechanism appears to involve both direct cytotoxicity and anti-angiogenic effects .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Case Study on Cancer Therapy :
- Case Study on Metabolic Disorders :
Q & A
Q. How can mechanistic studies elucidate the sulfonate group’s role in nucleophilic reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated sulfonates to identify rate-determining steps .
- X-ray crystallography : Resolve 3D structures of reaction intermediates to map sulfonate’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
